Cas no 77378-19-9 (2-chloro-6-methoxybenzene-1-carbothioamide)
2-chloro-6-methoxybenzene-1-carbothioamide Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-6-methoxybenzene-1-carbothioamide
- Benzenecarbothioamide, 2-chloro-6-methoxy-
- 2-Chloro-6-methoxybenzothioamide
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- Inchi: 1S/C8H8ClNOS/c1-11-6-4-2-3-5(9)7(6)8(10)12/h2-4H,1H3,(H2,10,12)
- InChI Key: VKHKKSATUQVFDS-UHFFFAOYSA-N
- SMILES: C1(C(N)=S)=C(OC)C=CC=C1Cl
Experimental Properties
- Density: 1.327±0.06 g/cm3(Predicted)
- Melting Point: 139-140.5 °C(Solv: benzene (71-43-2))
- Boiling Point: 335.4±52.0 °C(Predicted)
- pka: 12.22±0.29(Predicted)
2-chloro-6-methoxybenzene-1-carbothioamide Pricemore >>
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2-chloro-6-methoxybenzene-1-carbothioamide Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-chloro-6-methoxybenzene-1-carbothioamide
Professional Introduction to 2-chloro-6-methoxybenzene-1-carbothioamide (CAS No. 77378-19-9)
2-chloro-6-methoxybenzene-1-carbothioamide, identified by the Chemical Abstracts Service Number (CAS No.) 77378-19-9, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring a chloro and methoxy substituent on a benzene ring with a carbothioamide functional group, has garnered attention due to its versatile structural framework, which makes it a valuable precursor in the development of various biologically active molecules.
The structural motif of 2-chloro-6-methoxybenzene-1-carbothioamide positions it as a key building block for synthesizing more complex heterocyclic compounds. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring enhances its reactivity, allowing for diverse chemical transformations. These include nucleophilic aromatic substitution, cross-coupling reactions, and functional group interconversions, which are pivotal in medicinal chemistry.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from aromatic thioamides. The carbothioamide moiety in 2-chloro-6-methoxybenzene-1-carbothioamide is particularly noteworthy, as it serves as a pharmacophore in several drug candidates. Studies have demonstrated its potential role in modulating enzyme activity and interacting with biological targets, making it an attractive scaffold for drug discovery.
One of the most compelling applications of 2-chloro-6-methoxybenzene-1-carbothioamide lies in its utility as a precursor for kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By leveraging the reactivity of the chloro and methoxy groups, researchers can introduce additional functional groups that enhance binding affinity to kinase active sites. This approach has led to the identification of several lead compounds that are currently undergoing further optimization.
Moreover, the versatility of 2-chloro-6-methoxybenzene-1-carbothioamide extends to its use in synthesizing antimicrobial agents. The combination of chloro and methoxy substituents on the benzene ring imparts unique electronic properties that can influence interactions with microbial enzymes. Recent studies have highlighted its role in generating novel compounds with potent activity against resistant bacterial strains. This underscores the importance of this intermediate in addressing emerging challenges in antibiotic resistance.
The synthesis of 2-chloro-6-methoxybenzene-1-carbothioamide itself is an intriguing process that exemplifies modern synthetic methodologies. Traditional approaches often involve multi-step sequences with harsh conditions, but recent advances have enabled more efficient and sustainable routes. For instance, catalytic methods have been developed that minimize waste and improve yields, aligning with green chemistry principles. These innovations not only enhance the practicality of producing 2-chloro-6-methoxybenzene-1-carbothioamide but also contribute to reducing the environmental impact of pharmaceutical synthesis.
In addition to its pharmaceutical applications, 2-chloro-6-methoxybenzene-1-carbothioamide has found utility in materials science. The aromatic system combined with the thioamide group can impart specific properties to polymers and coatings, such as enhanced thermal stability or biodegradability. Researchers are exploring how modifications to this core structure can lead to materials with tailored characteristics for industrial applications.
The future prospects for 2-chloro-6-methoxybenzene-1-carbothioamide are promising, driven by ongoing research into new synthetic strategies and biological applications. As our understanding of molecular interactions deepens, this compound is likely to play an even more significant role in drug discovery and material innovation. Collaborative efforts between synthetic chemists and biologists will be essential in unlocking its full potential.
In conclusion, 2-chloro-6-methoxybenzene-1-carbothioamide (CAS No. 77378-19-9) stands as a testament to the importance of well-designed intermediates in advancing chemical research. Its structural features offer a rich platform for innovation across multiple disciplines, from medicine to materials science. As we continue to explore its capabilities, we can anticipate further breakthroughs that will shape the future of chemical applications.
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